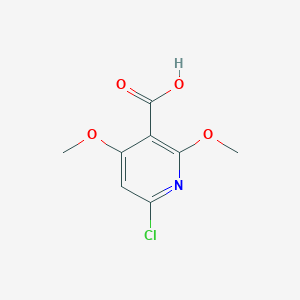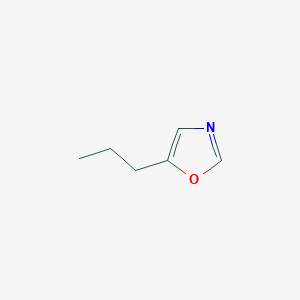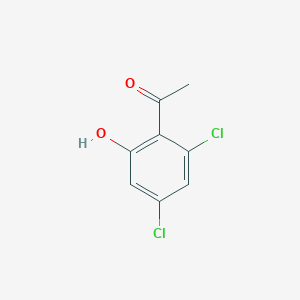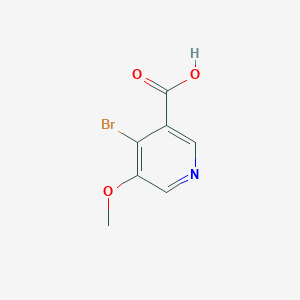
4-Bromo-5-methoxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 5th position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxynicotinic acid typically involves the bromination of 5-methoxynicotinic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-methoxynicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties, making it valuable in the development of advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-methoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-Bromonicotinic acid: Similar structure but lacks the methoxy group.
4-Methoxynicotinic acid: Similar structure but lacks the bromine atom.
5-Methoxynicotinic acid: Similar structure but lacks the bromine atom at the 4th position.
Uniqueness: 4-Bromo-5-methoxynicotinic acid is unique due to the combined presence of both bromine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of chemistry and beyond.
Eigenschaften
Molekularformel |
C7H6BrNO3 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
4-bromo-5-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-3-9-2-4(6(5)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
QVZMBTIDRZGGNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CN=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


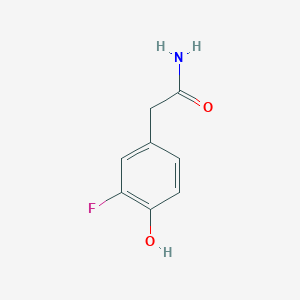
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
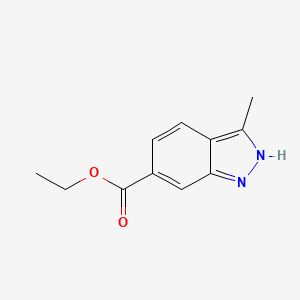
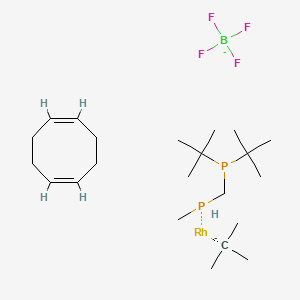
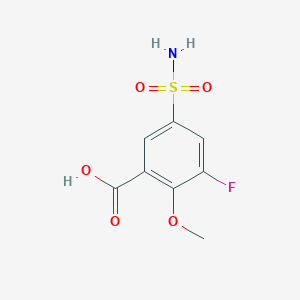

![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
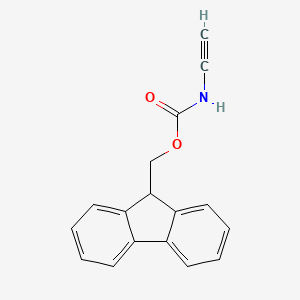

![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
